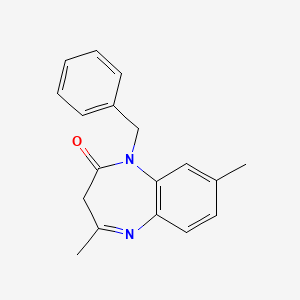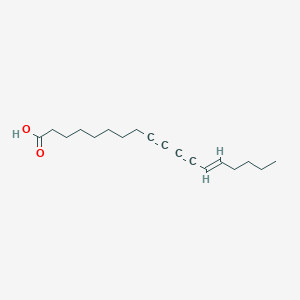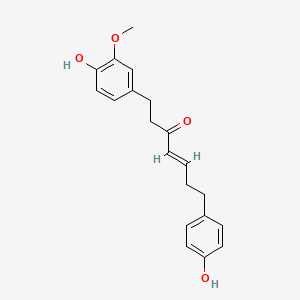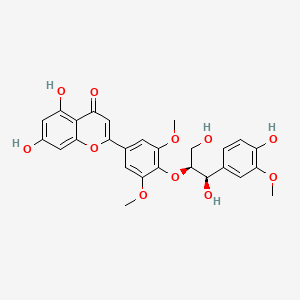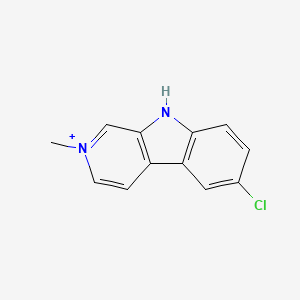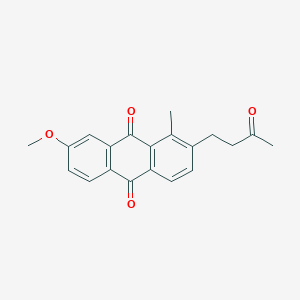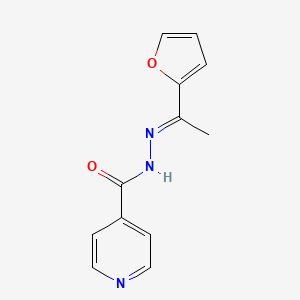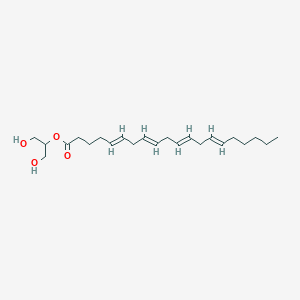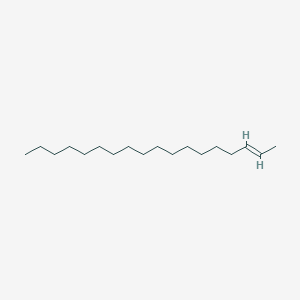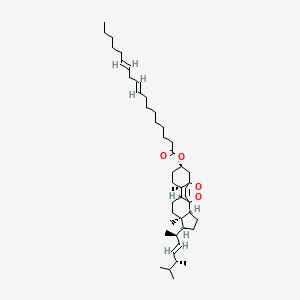
5,8-Eedyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Eedyl is a complex organic compound with the molecular formula C46H74O4 and a molecular weight of 691.08 g/mol . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa, and is characterized by the presence of an epidioxy group at positions 5 and 8 of the ergosta-6,22-dien-3-yl moiety, as well as a linoleate ester at the 3-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Eedyl typically involves the following steps:
Oxidation of Ergosterol: Ergosterol is oxidized to form 5,8-epidioxyergosta-6,22-dien-3-ol.
Esterification: The resulting 5,8-epidioxyergosta-6,22-dien-3-ol is then esterified with linoleic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of ergosterol are oxidized using industrial oxidizing agents.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Eedyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epidioxy group back to a hydroxyl group.
Substitution: The linoleate ester can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Singlet oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with hydroxyl groups replacing the epidioxy group.
Substituted Esters: Esters with different fatty acids or functional groups.
Aplicaciones Científicas De Investigación
5,8-Eedyl has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of 5,8-Eedyl involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and function. This disruption can lead to cell death, making it a potential antifungal and anticancer agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane structure .
Comparación Con Compuestos Similares
Similar Compounds
Ergosterol: The parent compound, found in fungal cell membranes.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Cholesterol: A sterol found in animal cell membranes, structurally similar but with different biological functions.
Uniqueness
5,8-Eedyl is unique due to its specific epidioxy and linoleate ester groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular membranes makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
138329-20-1 |
|---|---|
Fórmula molecular |
C46H74O4 |
Peso molecular |
691.1 g/mol |
Nombre IUPAC |
[(2R,5R,6R,9R,10R,13S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H74O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-42(47)48-38-28-31-44(7)41-29-30-43(6)39(37(5)25-24-36(4)35(2)3)26-27-40(43)46(41)33-32-45(44,34-38)49-50-46/h12-13,15-16,24-25,32-33,35-41H,8-11,14,17-23,26-31,34H2,1-7H3/b13-12+,16-15+,25-24+/t36-,37+,38-,39+,40+,41+,43+,44+,45?,46?/m0/s1 |
Clave InChI |
RVFYKXQFSWLLPU-GIOMKEJWSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4C35C=CC2(C1)OO5)[C@H](C)/C=C/[C@H](C)C(C)C)C)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
Sinónimos |
5,8-EEDYL 5,8-epidioxyergosta-6,22-dien-3-yl linoleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


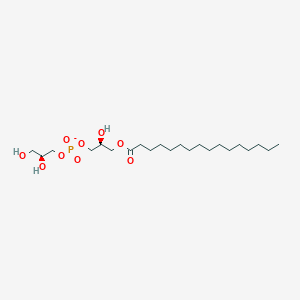
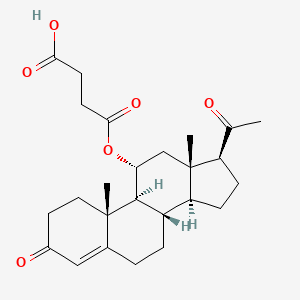
![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
